molecular formula C11H12N2O2 B13027522 Methyl 5-cyano-2-isopropylnicotinate

Methyl 5-cyano-2-isopropylnicotinate

Cat. No.: B13027522
M. Wt: 204.22 g/mol
InChI Key: HRFWSWIXCHMGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-cyano-2-isopropylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a cyano group and an isopropyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyano-2-isopropylnicotinate typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-isopropylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce amines, and substitution reactions can result in various substituted nicotinates.

Scientific Research Applications

Methyl 5-cyano-2-isopropylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyano-2-isopropylnicotinate involves its interaction with molecular targets and pathways. While the exact mechanism may vary depending on the application, it is thought to involve the modulation of specific enzymes or receptors. For instance, in biological systems, it may interact with cellular components to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-cyano-2-isopropylnicotinate include other nicotinates and cyano-substituted compounds. Examples include Methyl nicotinate and other cyanoacetylated derivatives .

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a cyano group and an isopropyl group on the nicotinate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 5-cyano-2-propan-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7(2)10-9(11(14)15-3)4-8(5-12)6-13-10/h4,6-7H,1-3H3

InChI Key

HRFWSWIXCHMGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=N1)C#N)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.